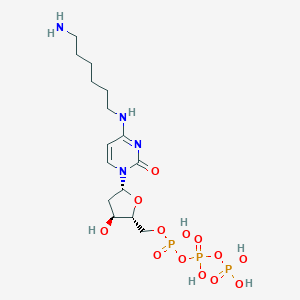

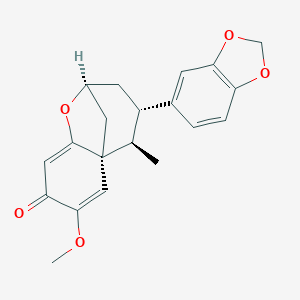

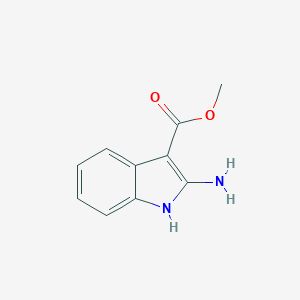

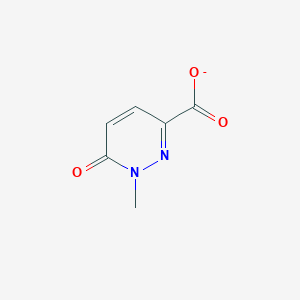

Methyl 2-amino-1H-indole-3-carboxylate

Descripción general

Descripción

“Methyl 2-amino-1H-indole-3-carboxylate” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and is used in drug discovery .

Synthesis Analysis

The synthesis of “Methyl 2-amino-1H-indole-3-carboxylate” derivatives can be achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-1H-indole-3-carboxylate” derivatives was confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Derivatives

“Methyl 2-amino-1H-indole-3-carboxylate” can be used to synthesize a series of functionalized derivatives. This is achieved through a palladium-catalyzed intramolecular oxidative coupling process . The procedure is efficient and results in excellent yields and high regioselectivity .

Antiviral Activity

Indole derivatives, including “Methyl 2-amino-1H-indole-3-carboxylate”, have shown potential antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Certain derivatives of “Methyl 2-amino-1H-indole-3-carboxylate” have shown anti-inflammatory and analgesic activities. These compounds have been compared with indomethacin and celecoxib, which are common drugs used for their anti-inflammatory properties .

Anticancer Activity

Indole-based molecules, including “Methyl 2-amino-1H-indole-3-carboxylate”, have been approved by the Food and Drug Administration (FDA) as anticancer agents . They are found in many pharmacologically active compounds .

Antimalarial Activity

Indole derivatives have also been found to possess antimalarial activity. This makes “Methyl 2-amino-1H-indole-3-carboxylate” a potential candidate for the development of new antimalarial drugs .

Biofilm Formation

Indole-producing species, such as those that produce “Methyl 2-amino-1H-indole-3-carboxylate”, can enhance biofilm formation. This is an example of a bidirectional, mutually beneficial, cell-to-cell communication .

Mecanismo De Acción

Target of Action

Methyl 2-amino-1H-indole-3-carboxylate, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Direcciones Futuras

Indoles are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

methyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFELVXMSSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569227 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1H-indole-3-carboxylate | |

CAS RN |

113772-14-8 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 2-Aminoindole-3-carboxylate in the synthesis of pyrido[2,3-b]indoles?

A: Methyl 2-Aminoindole-3-carboxylate serves as a crucial starting material in one of the two synthetic routes described for creating highly functionalized pyrido[2,3-b]indoles []. This route highlights the compound's utility in constructing the tricyclic pyrido[2,3-b]indole scaffold.

Q2: Are there any advantages to using Methyl 2-Aminoindole-3-carboxylate compared to other starting materials?

A: While the research paper [] doesn't directly compare the efficiency of Methyl 2-Aminoindole-3-carboxylate to other potential starting materials, it emphasizes the overall high yields achieved in the synthesis. This suggests that this particular route, utilizing Methyl 2-Aminoindole-3-carboxylate, is a promising approach for obtaining functionalized pyrido[2,3-b]indoles. Further research might delve deeper into comparative studies to establish any specific advantages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)